![molecular formula C17H14OS2 B13104285 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a complex molecule featuring both a methanethioyl group and a thiobenzaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(4-Methanethioylphenyl)propanoyl chloride, which is then reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methanethioyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
科学的研究の応用
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanethioyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with protein structures, affecting their function.
類似化合物との比較
Similar Compounds
2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: Similar in structure but with a methyl group instead of a methanethioyl group.
3-[4-(2-Methylpropyl)phenyl]propanoic Acid: Another related compound with a different functional group arrangement.
Uniqueness
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a methanethioyl group and a thiobenzaldehyde group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are desired.
特性
分子式 |
C17H14OS2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-[3-(4-methanethioylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(16-4-2-1-3-15(16)12-20)10-9-13-5-7-14(11-19)8-6-13/h1-8,11-12H,9-10H2 |
InChIキー |
SZDADOWIIAHXAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


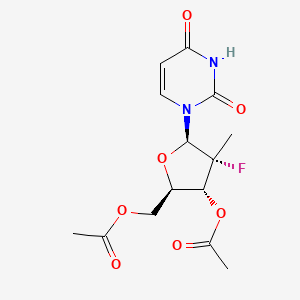
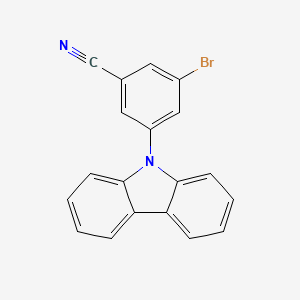
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
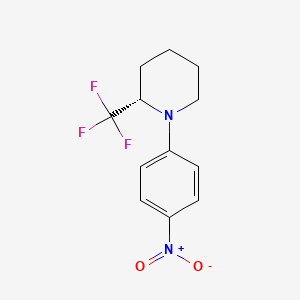
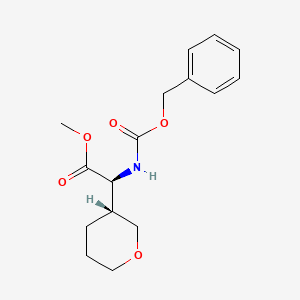
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
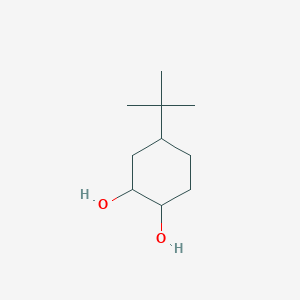
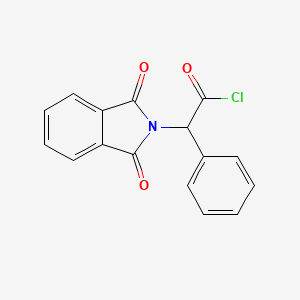

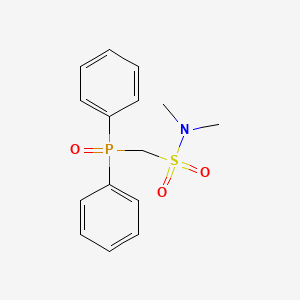

![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
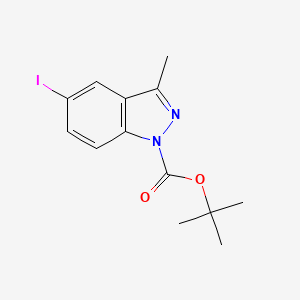
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
